2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide

sigma‑2 receptor radioligand binding selectivity

2‑Methoxy‑N‑[2‑(pyrrolidin‑1‑yl)ethyl]benzene‑1‑sulfonamide (MW 284.38 g/mol) is a synthetic pyrrolidine‑based sulfonamide that belongs to a chemotype explored as sigma‑receptor ligands [REFS‑1]. Its structure couples a 2‑methoxybenzenesulfonamide core to a pyrrolidine ring via an ethyl spacer, distinguishing it from the benzamide‑linked antipsychotics (e.g., sulpiride) and from its 4‑amino‑substituted congener (CAS 62564‑06‑1) [REFS‑2].

Molecular Formula C13H20N2O3S
Molecular Weight 284.38 g/mol
CAS No. 62563-85-3
Cat. No. B12891838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide
CAS62563-85-3
Molecular FormulaC13H20N2O3S
Molecular Weight284.38 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)NCCN2CCCC2
InChIInChI=1S/C13H20N2O3S/c1-18-12-6-2-3-7-13(12)19(16,17)14-8-11-15-9-4-5-10-15/h2-3,6-7,14H,4-5,8-11H2,1H3
InChIKeyJFCAESMTVVVWFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Methoxy‑N‑[2‑(pyrrolidin‑1‑yl)ethyl]benzene‑1‑sulfonamide (CAS 62563‑85‑3): A Pyrrolidine‑Sulfonamide Sigma‑2 Receptor Ligand


2‑Methoxy‑N‑[2‑(pyrrolidin‑1‑yl)ethyl]benzene‑1‑sulfonamide (MW 284.38 g/mol) is a synthetic pyrrolidine‑based sulfonamide that belongs to a chemotype explored as sigma‑receptor ligands [REFS‑1]. Its structure couples a 2‑methoxybenzenesulfonamide core to a pyrrolidine ring via an ethyl spacer, distinguishing it from the benzamide‑linked antipsychotics (e.g., sulpiride) and from its 4‑amino‑substituted congener (CAS 62564‑06‑1) [REFS‑2]. The compound has been disclosed as an exemplary sigma‑2 receptor ligand in patent literature, exhibiting nanomolar affinity for the sigma‑2 receptor [REFS‑2].

Why Structural Analogues Cannot Substitute for 2‑Methoxy‑N‑[2‑(pyrrolidin‑1‑yl)ethyl]benzene‑1‑sulfonamide in Sigma‑2‑Targeted Research


Close analogues such as the 4‑amino derivative (CAS 62564‑06‑1) or benzamide‑series antipsychotics (e.g., sulpiride) exhibit distinct receptor‑binding profiles that preclude simple interchange [REFS‑1]. The lack of a 4‑amino group in the target compound removes a hydrogen‑bond donor, altering sigma‑1/sigma‑2 selectivity, while the sulfonamide linker (versus the benzamide in sulpiride) influences metabolic stability and central nervous system penetration [REFS‑2]. Direct replacement without quantitative validation of the specific pharmacophore risks confounding experimental outcomes in sigma‑2‑focused programmes.

Quantitative Differentiation Evidence for 2‑Methoxy‑N‑[2‑(pyrrolidin‑1‑yl)ethyl]benzene‑1‑sulfonamide


Sigma‑2 Receptor Affinity and Selectivity Over Sigma‑1

In a radioligand‑displacement assay, 2‑Methoxy‑N‑[2‑(pyrrolidin‑1‑yl)ethyl]benzene‑1‑sulfonamide displayed a Ki of 8.10 nM for the sigma‑2 receptor, with >10‑fold selectivity over the sigma‑1 receptor [REFS‑1]. This profile contrasts with the non‑selective sigma ligand haloperidol (sigma‑2 Ki ≈ 54 nM, sigma‑1 Ki ≈ 6 nM) and with the antipsychotic sulpiride, which shows negligible sigma‑2 binding (Ki >1 000 nM) [REFS‑2].

sigma‑2 receptor radioligand binding selectivity

Structural Differentiation from the 4‑Amino Congener and Impact on Sigma‑1 Engagement

The 4‑amino derivative (CAS 62564‑06‑1) has been reported as a dual sigma‑1/sigma‑2 ligand with potential antipsychotic activity [REFS‑1]. In contrast, the 2‑methoxy parent compound lacks the 4‑NH₂ substituent, resulting in markedly reduced sigma‑1 affinity (estimated Ki >80 nM) while retaining nanomolar sigma‑2 binding [REFS‑2]. This divergent selectivity arises from the loss of a key hydrogen‑bond interaction with the sigma‑1 receptor's primary binding pocket.

sigma‑1 receptor structure‑activity relationship 4‑amino analog

Linker‑Type Differentiation: Sulfonamide vs. Benzamide Scaffold

Unlike the benzamide antipsychotics sulpiride and amisulpride, which employ an amide linker, 2‑Methoxy‑N‑[2‑(pyrrolidin‑1‑yl)ethyl]benzene‑1‑sulfonamide contains a sulfonamide (SO₂NH) bridge [REFS‑1]. Sulfonamide linkers generally exhibit greater resistance to amidase‑mediated hydrolysis, suggesting enhanced metabolic stability [REFS‑2]. While direct comparative microsomal stability data are not yet published for this exact compound, the class‑level advantage of sulfonamides over amides is well‑documented in medicinal chemistry.

sulfonamide linker benzamide antipsychotics metabolic stability

Optimal Application Scenarios for 2‑Methoxy‑N‑[2‑(pyrrolidin‑1‑yl)ethyl]benzene‑1‑sulfonamide


Pharmacological Dissection of Sigma‑2 Receptor Biology

The compound's nanomolar sigma‑2 affinity and >10‑fold selectivity over sigma‑1 make it an excellent chemical probe for deconvoluting sigma‑2‑specific signalling pathways. Researchers investigating sigma‑2’s role in cancer cell proliferation, neurodegenerative diseases, or neuroprotection can use this ligand to minimise sigma‑1 cross‑reactivity, a limitation of first‑generation tools such as haloperidol [REFS‑1].

Radioligand Development for Sigma‑2 PET Imaging

With a sigma‑2 Ki of 8.10 nM and a readily functionalisable sulfonamide scaffold, the compound is a suitable starting point for the design of ¹⁸F‑ or ¹¹C‑labelled positron emission tomography (PET) tracers. Its selectivity profile reduces background noise from sigma‑1 binding sites, which are abundant in the CNS [REFS‑1].

Reference Standard in Sigma‑2 Binding Assays

Procurement of this compound as a characterised reference standard enables consistent inter‑laboratory benchmarking of sigma‑2 binding assays. Its well‑defined affinity and selectivity parameters, documented in BindingDB and patent exemplifications, facilitate assay validation and quality control in screening campaigns [REFS‑1].

Structure–Activity Relationship (SAR) Studies Around Sulfonamide‑Linked Sigma Ligands

The core scaffold can be systematically modified at the methoxy, pyrrolidine, or sulfonamide positions to explore SAR. The availability of the 4‑amino congener as a direct comparator allows researchers to attribute changes in sigma‑1/sigma‑2 selectivity to specific substituents, accelerating lead optimisation [REFS‑2].

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